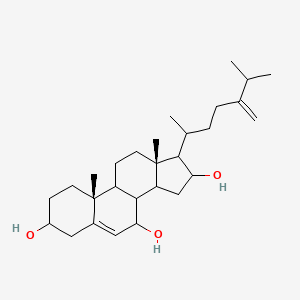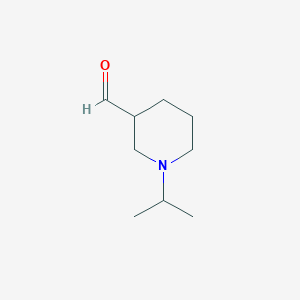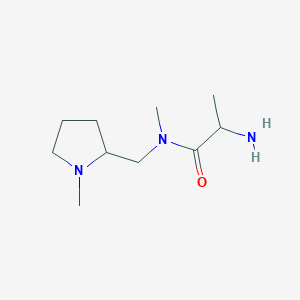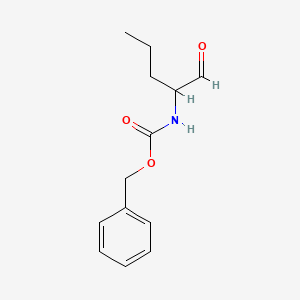![molecular formula C68H70Br2S6 B14789575 7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene](/img/structure/B14789575.png)
7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[1212002,1204,1105,9015,25017,24018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene is a complex organic compound characterized by its unique structure and multiple functional groups
准备方法
The synthesis of 7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the core octacyclic structure, followed by the introduction of bromine atoms and hexylphenyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable techniques such as continuous flow synthesis.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The presence of sulfur atoms in the structure allows for oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, resulting in debromination and the formation of the corresponding hydrogenated product.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as organolithium or Grignard reagents.
Coupling Reactions: The hexylphenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学研究应用
7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Organic Electronics: The compound’s structure makes it suitable for use in organic semiconductors and photovoltaic devices.
Medicinal Chemistry: Its potential biological activity is being explored for the development of new therapeutic agents.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of 7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene involves its interaction with molecular targets through its multiple functional groups. The bromine atoms and sulfur-containing rings can engage in various binding interactions with target molecules, influencing their activity. The hexylphenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in biological systems.
相似化合物的比较
Compared to similar compounds, 7,20-Dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene stands out due to its unique octacyclic structure and the presence of multiple bromine and hexylphenyl groups. Similar compounds include:
- 2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene
- N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct properties and applications.
属性
分子式 |
C68H70Br2S6 |
|---|---|
分子量 |
1239.5 g/mol |
IUPAC 名称 |
7,20-dibromo-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene |
InChI |
InChI=1S/C68H70Br2S6/c1-5-9-13-17-21-43-25-33-47(34-26-43)67(48-35-27-44(28-36-48)22-18-14-10-6-2)55-59-51(41-53(69)73-59)71-61(55)63-57(67)65-66(75-63)58-64(76-65)62-56(60-52(72-62)42-54(70)74-60)68(58,49-37-29-45(30-38-49)23-19-15-11-7-3)50-39-31-46(32-40-50)24-20-16-12-8-4/h25-42H,5-24H2,1-4H3 |
InChI 键 |
DJXLFOXITRABEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(S4)C6=C(S5)C7=C(C6(C8=CC=C(C=C8)CCCCCC)C9=CC=C(C=C9)CCCCCC)C1=C(S7)C=C(S1)Br)SC1=C3SC(=C1)Br)C1=CC=C(C=C1)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)
![4,4-Dimethyl-1-(quinolin-3-yl)-4,5-dihydrobenzo[d][1,2]oxazepine](/img/structure/B14789497.png)
![2-amino-N-[(2-iodophenyl)methyl]-3-methylbutanamide](/img/structure/B14789500.png)

![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)




![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14789549.png)
![O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
![1-{4-[(6-Aminoquinazolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(3-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14789566.png)

